molecular formula C16H16ClNO3 B5215607 2-(2-chlorophenyl)-N-(3,4-dimethoxyphenyl)acetamide

2-(2-chlorophenyl)-N-(3,4-dimethoxyphenyl)acetamide

Cat. No. B5215607
M. Wt: 305.75 g/mol
InChI Key: ZUOQXPGYVYFCCO-UHFFFAOYSA-N
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Description

The compound “2-(2-chlorophenyl)-N-(3,4-dimethoxyphenyl)acetamide” is a chemical compound with a molecular formula of C15H16ClNO2 . It is used in various chemical reactions and has potential applications in different fields .


Synthesis Analysis

The synthesis of this compound can involve various chemical reactions. For instance, it can be synthesized through the condensation reaction between 1,2-phenylenediamine and 2-chloro-3’,4’-dimethoxybenzil in boiling acetic acid . Another method involves the catalytic protodeboronation of pinacol boronic esters utilizing a radical approach .


Molecular Structure Analysis

The compound crystallizes in the monoclinic space group P 2 1 / a with cell parameters a = 10.9500 (7)Å, b = 10.9670 (7)Å, c = 11.0740 (7)Å and Z = 4 . The structure exhibits intermolecular hydrogen bonding of the type C-H···O. The dimer structure is observed in the molecular packing diagram .


Chemical Reactions Analysis

This compound can participate in various chemical reactions. For example, it can undergo catalytic protodeboronation of pinacol boronic esters utilizing a radical approach . This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .

Scientific Research Applications

Future Directions

The future directions for the study and application of this compound could include further exploration of its synthesis methods, investigation of its mechanism of action, and evaluation of its potential applications in various fields .

properties

IUPAC Name

2-(2-chlorophenyl)-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3/c1-20-14-8-7-12(10-15(14)21-2)18-16(19)9-11-5-3-4-6-13(11)17/h3-8,10H,9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUOQXPGYVYFCCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CC2=CC=CC=C2Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorophenyl)-N-(3,4-dimethoxyphenyl)acetamide

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